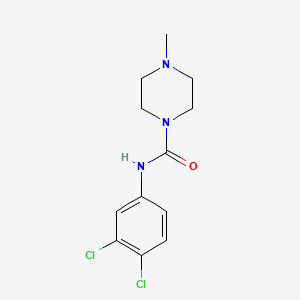

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGBNKILXYHXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of piperazine derivatives, including N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, as inhibitors of viral enzymes. In particular, research has focused on their efficacy against the main protease (M) of SARS-CoV-2. The compound has shown promise in inhibiting this enzyme, which is crucial for viral replication. For instance, modifications to the piperazine structure have led to enhanced antiviral activity and lower cytotoxicity in vitro, making it a candidate for further development as an antiviral agent against COVID-19 .

Neurological Disorders

Piperazine derivatives are also being investigated for their effects on neurotransmitter systems. This compound has been associated with modulation of serotonin and dopamine reuptake, suggesting potential applications in treating mood disorders and other neurological conditions. This aligns with the broader class of piperazine compounds that have been identified as triple reuptake inhibitors, which target serotonin, norepinephrine, and dopamine simultaneously .

Enzyme Inhibition Mechanisms

The compound's mechanism of action involves binding to specific sites on target enzymes, such as M. Structural studies indicate that the incorporation of various substituents on the piperazine ring can significantly affect binding affinity and selectivity. For example, modifications that enhance hydrogen bonding interactions with enzyme active sites have been shown to improve inhibitory potency .

SAR Insights

Recent SAR analyses have provided insights into how structural variations influence biological activity. Compounds featuring aromatic rings with specific functional groups demonstrated superior activity compared to others lacking these features. This suggests that careful design of piperazine derivatives can lead to more effective therapeutic agents .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity | This compound showed significant inhibition of SARS-CoV-2 M | Potential for developing new antiviral therapies |

| Neurological Effects | Demonstrated triple reuptake inhibition in vitro | Possible applications in treating depression and anxiety disorders |

| SAR Analysis | Modifications to the piperazine structure enhanced binding affinity | Guides future drug design efforts |

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine Carboxamides with Varying Halogen Substituents

Key analogs include derivatives with mono- or di-halogenated phenyl groups, which influence melting points, yields, and spectroscopic properties:

Key Observations :

- Thermal Stability: Melting points for mono-Cl derivatives (e.g., 193–195°C for 3-Cl) suggest dichloro analogs may exhibit higher thermal stability due to increased intermolecular interactions.

Sigma Receptor Ligands

N-(3,4-Dichlorophenyl)-4-methylpiperazine-1-carboxamide shares structural homology with sigma-1 receptor modulators such as BD-1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine), a well-characterized antagonist with CAS 150208-28-9 .

Implications : The carboxamide group in the target compound may reduce sigma-1 receptor affinity compared to BD-1063’s ethyl linker, highlighting the role of functional groups in receptor selectivity.

Agrochemical Carboxamides

The 3,4-dichlorophenyl moiety is prevalent in herbicides and fungicides, though piperazine-carboxamide derivatives are less common in this class:

Indazole and Pyridine Derivatives

Compounds like N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine (38% yield) demonstrate the dichlorophenyl group’s role in enhancing binding to kinase or CNS receptors . Compared to these heterocyclic systems, the target compound’s piperazine-carboxamide scaffold may prioritize solubility over planar aromatic stacking interactions.

Biological Activity

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 3,4-dichlorophenyl group and a carboxamide functional group. Its molecular formula is CHClNO, which contributes to its biological activity through various mechanisms.

Research indicates that this compound exhibits multiple mechanisms of action:

- Anticancer Activity : Studies show that this compound can inhibit the growth of various cancer cell lines. Its structure allows it to interact with specific cellular targets, leading to apoptosis in cancer cells.

- Antibacterial Properties : The compound has demonstrated effectiveness against certain bacterial strains, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Neuropharmacological Effects : It may influence neurotransmitter systems, showing promise in treating neurodegenerative diseases or psychiatric disorders.

Anticancer Activity

A comparative analysis of IC values for this compound against various cancer cell lines is summarized in Table 1.

These results indicate a potent anticancer effect, particularly against HepG2 and HeLa cell lines, comparable to established chemotherapeutics.

Antibacterial Activity

The antibacterial efficacy was evaluated using the minimum inhibitory concentration (MIC) method against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 25 | |

| Bacillus subtilis | 15 |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.

Case Study 1: Anticancer Efficacy

In a study involving the treatment of HepG2 cells with this compound, researchers observed a dose-dependent increase in apoptosis markers. The study concluded that the compound induced cell cycle arrest at the G2/M phase, leading to enhanced cancer cell death.

Case Study 2: Neuropharmacological Effects

Another investigation explored the effects of this compound on animal models of depression. Results indicated that it significantly reduced depressive-like behaviors in mice subjected to chronic stress, suggesting potential applications in treating mood disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide?

- Methodology : The compound can be synthesized via a carbodiimide-mediated coupling reaction between 4-methylpiperazine and 3,4-dichlorophenyl isocyanate. Key steps include:

- Conducting the reaction under inert atmosphere (N₂/Ar) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours .

- Purification via silica gel column chromatography using a gradient elution (e.g., ethyl acetate/hexane 3:7 to 1:1) to isolate the product.

- Yield optimization by adjusting stoichiometric ratios (1:1.2 for piperazine:isocyanate) and monitoring reaction progress with TLC .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology :

- NMR Spectroscopy : Record ¹H and ¹³C NMR spectra in DMSO-d₆. Key signals include aromatic protons (δ 7.2–7.8 ppm, integrating for two Cl substituents) and piperazine carbons (δ 45–55 ppm). Coupling constants (J) confirm para-substitution on the dichlorophenyl ring .

- X-ray Crystallography : Single-crystal analysis reveals a chair conformation of the piperazine ring and intermolecular N–H···O hydrogen bonds (R factor < 0.06, mean C–C bond length = 1.54 Å) .

Advanced Research Questions

Q. How can analogs of this compound be designed to enhance dopamine D3 receptor selectivity?

- Methodology :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the dichlorophenyl ring or alkyl substituents at the piperazine’s 4-methyl group to modulate lipophilicity and steric effects .

- In Vitro Assays : Perform competitive binding assays using [³H]PHNO as a radioligand in HEK-293 cells expressing human D3 receptors. Calculate IC₅₀ values and selectivity ratios against D2 receptors (e.g., Ki(D3)/Ki(D2) > 100-fold) .

- Molecular Docking : Use Schrödinger Suite to model interactions with D3 receptor active sites (e.g., hydrogen bonding with Ser192/Ser196 residues) .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodology :

- Solubility Assessment : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Adjust vehicle concentrations (DMSO ≤0.1%) to avoid false negatives in cell-based assays .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze degradation via LC-MS/MS. Use inhibitors (e.g., 1-aminobenzotriazole for CYP450) to identify metabolic hotspots .

- Assay Reprodubility : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and incubation times (24–48 hours) across labs .

Q. What analytical strategies assess environmental persistence and degradation pathways?

- Methodology :

- Hydrolysis Studies : Expose the compound to pH 2–12 buffers at 25–50°C. Monitor degradation via HPLC-UV (λ = 254 nm) and identify products (e.g., 3,4-dichloroaniline) using high-resolution MS .

- Soil Adsorption : Use batch equilibrium method with OECD guidelines. Calculate Freundlich coefficients (Kf) to predict mobility in agricultural soils .

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hour LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported antimicrobial activity of piperazine carboxamides?

- Methodology :

- Strain Variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 25923) and clinical isolates to account for resistance mechanisms .

- Biofilm vs. Planktonic Assays : Use crystal violet staining to compare MIC values against biofilm-embedded bacteria, which often show 10–100× reduced susceptibility .

- Synergistic Effects : Combine with β-lactam antibiotics (e.g., ampicillin) in checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.